molecular formula C15H11NO3S2 B11942434 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 401602-69-5

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B11942434
CAS No.: 401602-69-5
M. Wt: 317.4 g/mol
InChI Key: CRCSLLUFICMUTL-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound that features a benzothiazole ring and a dihydroxyphenyl group. Compounds with benzothiazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the formation of the benzothiazole ring followed by the introduction of the ethanone and dihydroxyphenyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the benzothiazole ring.

    Nucleophilic substitution: to attach the ethanone group.

    Hydroxylation: to introduce the dihydroxyphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could potentially modify the benzothiazole ring or the ethanone group.

    Substitution: Substitution reactions might occur at various positions on the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts might be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole structures are often used as catalysts in various chemical reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial agents: Benzothiazole derivatives are known for their antimicrobial properties.

    Enzyme inhibitors: These compounds can act as inhibitors for various enzymes.

Medicine

    Drug development:

Industry

    Materials science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone would depend on its specific application. Generally, benzothiazole derivatives interact with biological targets through:

    Binding to enzymes: Inhibiting their activity.

    Interacting with DNA: Affecting gene expression.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)phenol
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)benzoic acid
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)aniline

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both the benzothiazole ring and the dihydroxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

CAS No.

401602-69-5

Molecular Formula

C15H11NO3S2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C15H11NO3S2/c17-9-5-6-10(12(18)7-9)13(19)8-20-15-16-11-3-1-2-4-14(11)21-15/h1-7,17-18H,8H2

InChI Key

CRCSLLUFICMUTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=C(C=C(C=C3)O)O

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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